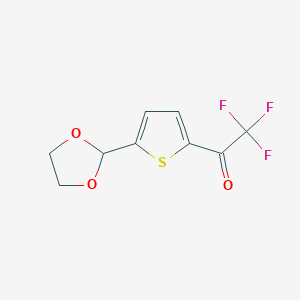

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is a synthetic compound. It is also known as “1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone” or “1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one” or "2-Thiophenecarboxylic acid, 5-(1,3-dioxolan-2-yl)-, trifluoromethyl ester" .

Synthesis Analysis

The synthesis of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” involves the use of raw materials such as Phosphoric acid, Chloroform, Thiophene, Boron trifluoride diethyl etherate, and Trifluoroacetic anhydride .Molecular Structure Analysis

The molecular formula of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is C9H7F3O3S. The molecular weight is 252.21 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Organic Semiconductors

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: is a valuable compound in the field of organic semiconductors . Thiophene derivatives are known for their excellent charge-carrier properties, which make them suitable for use in organic field-effect transistors (OFETs). The electron-withdrawing trifluoroacetyl group can enhance the electron affinity of the thiophene, potentially improving the semiconductor’s performance.

OLED Materials

The compound’s structure suggests potential application in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene rings are common in the molecular frameworks of OLED materials due to their ability to transport electrons and holes. The dioxolanyl group could contribute to the thermal stability and morphological control of the emitting layer.

Corrosion Inhibitors

Thiophene derivatives, including 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene , can act as corrosion inhibitors in industrial chemistry . They can form a protective layer on metal surfaces, preventing oxidation and degradation. The trifluoroacetyl moiety might enhance the binding affinity to metal surfaces, improving the inhibition efficiency.

Pharmacological Research

In pharmacology, thiophene derivatives exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects . The specific structure of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene could be explored for its potential biological interactions and therapeutic applications.

DNA Interaction Studies

The compound has been investigated for its interaction with calf thymus DNA . Understanding how it interacts with DNA can provide insights into its potential as a therapeutic agent or a tool in genetic research. The study of its binding mechanisms can also contribute to the design of new drugs.

Advanced Synthesis Methods

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: can be synthesized through various advanced methods, such as the Gewald reaction or the Paal–Knorr synthesis . These methods are significant for producing thiophene derivatives with specific substitutions that can tailor the compound’s properties for desired applications.

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c10-9(11,12)7(13)5-1-2-6(16-5)8-14-3-4-15-8/h1-2,8H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAAXBQKIGBHBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641889 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898772-29-7 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.